molecular formula C17H18N2O2 B5708621 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine

1-[3-(2-furyl)acryloyl]-4-phenylpiperazine

Cat. No. B5708621
M. Wt: 282.34 g/mol
InChI Key: IRYYXUIUCAFEIC-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-furyl)acryloyl]-4-phenylpiperazine, also known as FAPP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. FAPP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine is not yet fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine has also been shown to inhibit the activity of certain enzymes and receptors involved in the inflammatory response.
Biochemical and Physiological Effects:
1-[3-(2-furyl)acryloyl]-4-phenylpiperazine has been shown to have significant effects on the central nervous system. It has been found to increase the levels of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation. 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine has also been shown to decrease the levels of cortisol, a hormone that is associated with stress. In addition, 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes and receptors involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine in lab experiments is its wide range of pharmacological activities. 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine has been shown to exhibit significant anticonvulsant, antidepressant, anxiolytic, antipsychotic, and anti-inflammatory activities. However, one of the limitations of using 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine in lab experiments is its potential toxicity. 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine has been shown to exhibit cytotoxic effects in certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine. One of the areas of research could be the development of 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine analogs with improved pharmacological properties. Another area of research could be the study of 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine in combination with other drugs for the treatment of various diseases. Furthermore, the potential use of 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's could be explored. Overall, the study of 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine has the potential to lead to the development of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine involves the reaction of 1-(2-furyl)-3-(4-phenylpiperazin-1-yl)prop-2-en-1-one with acetic anhydride in the presence of a catalyst. The reaction yields 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine as a white crystalline solid with a melting point of 238-240°C.

Scientific Research Applications

1-[3-(2-furyl)acryloyl]-4-phenylpiperazine has been studied for its potential as a therapeutic agent for various diseases. It has been found to exhibit significant anticonvulsant, antidepressant, and anxiolytic activities in animal models. 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine has also been studied for its potential as an antipsychotic and anti-inflammatory agent.

properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-17(9-8-16-7-4-14-21-16)19-12-10-18(11-13-19)15-5-2-1-3-6-15/h1-9,14H,10-13H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYYXUIUCAFEIC-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2-Furyl)acryloyl]-4-phenylpiperazine

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